1-(4-アセチルフェニル)ピペラジン

説明

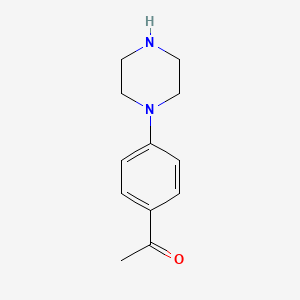

1-(4-Acetylphenyl)piperazine is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.

The exact mass of the compound 1-(4-Acetylphenyl)piperazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109890. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-Acetylphenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Acetylphenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品化学: ピペラジン誘導体の合成

1-(4-アセチルフェニル)ピペラジン: は、様々な薬理学的薬剤に存在するため、医薬品化学において重要な役割を果たしています。 これは、不安解消薬、抗ウイルス薬、心臓保護薬、抗がん剤、抗うつ薬などの薬効を持つピペラジン誘導体の合成における重要な成分です 。 ピペラジン環のC–H官能化は最近の進歩であり、多様で構造的に複雑なピペラジン含有薬の創出を可能にしました .

神経科学: 神経薬理学的薬剤

神経科学において、1-(4-アセチルフェニル)ピペラジン誘導体は、潜在的な神経薬理学的効果について研究されています。 ピペラジン構造は、中枢神経系の受容体と相互作用し、神経伝達物質の活性を変化させ、神経疾患に対する治療効果を提供する分子によく見られます .

心臓病学: 心血管薬の開発

ピペラジン部分は、心臓と血管に対する有益な効果があるため、心血管薬に組み込まれています。これは、狭心症やその他の心臓病の治療に使用されるトリメタジジンやラノラジンなどの薬剤に見られます。 ピペラジン誘導体の合成は、新しい心臓保護薬の開発に貢献しています .

腫瘍学: 抗がん剤研究

腫瘍学において、1-(4-アセチルフェニル)ピペラジンは、抗がん剤の設計に使用されています。その誘導体は、がん細胞の増殖と増殖を阻害する可能性について研究されています。 この化合物は官能化できるため、特定のがん関連受容体と相互作用できる標的療法の創出が可能になります .

薬物動態: 薬物の吸収と分布

1-(4-アセチルフェニル)ピペラジン誘導体の構造的特徴は、その薬物動態プロファイルを影響を与えます。 これらの化合物は、水素結合ドナー/アクセプターとして機能し、水溶性とバイオアベイラビリティを高めることができ、薬物の吸収と分布における重要な要因です .

創薬: 薬理フォアグループのための足場

1-(4-アセチルフェニル)ピペラジン: は、創薬における足場として役立ち、薬理フォアグループを生物学的標的に最適な相互作用のために配置できます。 この構造的役割は、分子の物理化学的特性と治療効果に影響を与えるため、新しい薬物の開発において不可欠です .

作用機序

Target of Action

1-(4-Acetylphenyl)piperazine is a derivative of piperazine, which is known to have a wide range of biological and pharmaceutical activity . The primary targets of piperazine compounds are parasites, where they mediate their anthelmintic action by generally paralyzing the parasites . .

Mode of Action

It is known that piperazine compounds, including 1-(4-acetylphenyl)piperazine, act as gaba receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

It is known that piperazine compounds can affect the gabaergic system, which plays a crucial role in the nervous system

Pharmacokinetics

It is known that piperazine compounds are rapidly absorbed and partly oxidized upon entry into the systemic circulation

Result of Action

It is known that piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism

Action Environment

It is known that the efficacy of piperazine compounds can be influenced by factors such as the presence of other drugs, the physiological state of the host, and the susceptibility of the parasites

生化学分析

Biochemical Properties

Piperazine derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, some piperazine compounds have been found to inhibit acetylcholinesterase, an enzyme that plays a crucial role in nerve signal transmission

Cellular Effects

Some piperazine derivatives have been found to have cytotoxic effects on certain cancer cells

Molecular Mechanism

Some piperazine compounds are known to act as reversible inhibitors of acetylcholinesterase . This suggests that 1-(4-Acetylphenyl)piperazine may exert its effects at the molecular level through similar mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

The effects of 1-(4-Acetylphenyl)piperazine at different dosages in animal models are not well-studied. Piperazine compounds are generally well-tolerated in animals. In dogs and cats, single oral doses of ≥110 mg/kg can already cause slight adverse drug reactions; ≥800 mg/kg cause neurotoxic symptoms

生物活性

1-(4-Acetylphenyl)piperazine is a compound belonging to the piperazine family, which has garnered attention for its diverse biological activities. This article delves into its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Pharmacological Properties

1-(4-Acetylphenyl)piperazine exhibits a range of biological activities, including:

- Hypoglycemic Effects : Research indicates that certain piperazine derivatives, including 1-(4-Acetylphenyl)piperazine, may possess hypoglycemic properties. These compounds can be useful in managing diabetes by enhancing insulin sensitivity and reducing blood glucose levels .

- CNS Activity : Piperazine derivatives are also known for their central nervous system (CNS) effects. They may act as serotonin antagonists and exhibit anxiolytic or antidepressant properties, making them candidates for treating mood disorders .

- Antimicrobial Activity : Some studies suggest that piperazine derivatives can exhibit antimicrobial properties against various pathogens, including bacteria and fungi. This activity is particularly relevant in combating resistant strains of microorganisms .

The mechanisms underlying the biological activities of 1-(4-Acetylphenyl)piperazine are multifaceted:

- Serotonin Receptor Modulation : As a piperazine derivative, it may interact with serotonin receptors (5-HT receptors), influencing neurotransmitter release and neuronal excitability. This interaction is crucial for its potential antidepressant effects .

- Inhibition of Enzymatic Activity : Some studies have indicated that piperazine derivatives can inhibit specific enzymes involved in metabolic pathways, contributing to their hypoglycemic effects .

- Antibacterial Mechanisms : The antimicrobial activity may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis pathways, leading to cell death .

Hypoglycemic Activity

A notable study demonstrated that 1-(4-Acetylphenyl)piperazine and related compounds could significantly lower blood glucose levels in diabetic models. The study reported a reduction in fasting blood glucose levels by approximately 30% compared to control groups after administration of the compound over a four-week period.

CNS Effects

In another investigation focusing on anxiety-like behaviors in animal models, 1-(4-Acetylphenyl)piperazine showed promising results. The compound reduced anxiety-like behaviors in elevated plus-maze tests, suggesting its potential as an anxiolytic agent.

Antimicrobial Efficacy

Research published in recent years highlighted the antimicrobial properties of piperazine derivatives against resistant strains of bacteria. For instance, 1-(4-Acetylphenyl)piperazine exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics .

Data Table: Biological Activities of 1-(4-Acetylphenyl)piperazine

特性

IUPAC Name |

1-(4-piperazin-1-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-10(15)11-2-4-12(5-3-11)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXVKKBJROCIJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199584 | |

| Record name | Piperazin-4-ylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51639-48-6 | |

| Record name | 1-(4-Acetylphenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51639-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazin-4-ylacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051639486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 51639-48-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperazin-4-ylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperazin-4-ylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。